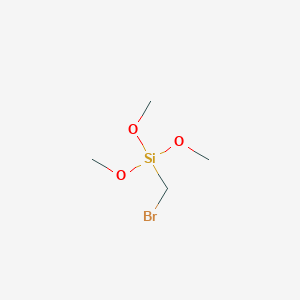
(Bromomethyl)(trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bromomethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C4H11BrO3Si. This compound is characterized by the presence of a bromomethyl group attached to a silicon atom, which is further bonded to three methoxy groups. It is a versatile reagent used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Bromomethyl)(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of trimethoxysilane with bromomethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also include purification steps such as distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(Bromomethyl)(trimethoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Hydrolysis: This reaction is usually carried out in the presence of water or aqueous acid/base solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are various organosilicon compounds with different functional groups replacing the bromomethyl group.
Hydrolysis: The primary products are silanols and siloxanes.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Bromomethyl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and as a precursor for silane coupling agents.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: The compound finds applications in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with different substrates
Mecanismo De Acción
The mechanism of action of (Bromomethyl)(trimethoxy)silane involves the formation of covalent bonds with various substrates. The bromomethyl group can react with nucleophiles, leading to the formation of new organosilicon compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and enhance the properties of materials .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the bromomethyl group. It is used as a precursor for silicone materials.
Triethoxysilane: Contains ethoxy groups instead of methoxy groups.
Bromotrimethylsilane: Contains trimethyl groups instead of trimethoxy groups.
Uniqueness
(Bromomethyl)(trimethoxy)silane is unique due to the presence of both bromomethyl and trimethoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile reagent in various fields of research and industry .
Propiedades
Número CAS |
52741-67-0 |
|---|---|
Fórmula molecular |
C4H11BrO3Si |
Peso molecular |
215.12 g/mol |
Nombre IUPAC |
bromomethyl(trimethoxy)silane |
InChI |
InChI=1S/C4H11BrO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 |
Clave InChI |
SPQZWICZZVMTBO-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CBr)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


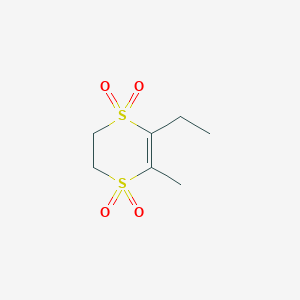
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)

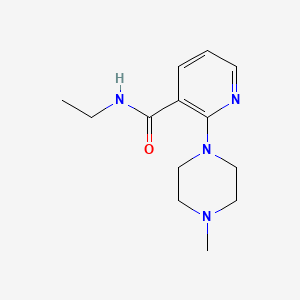
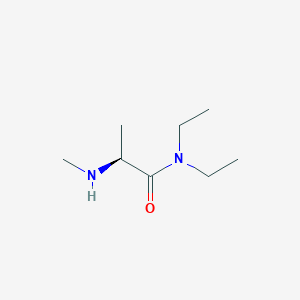
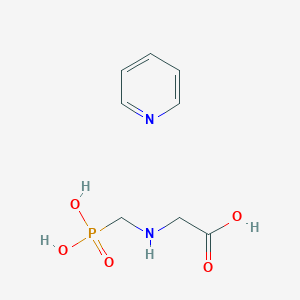
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
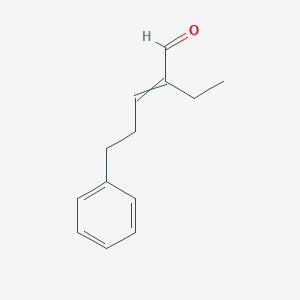

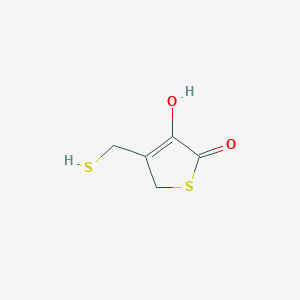
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
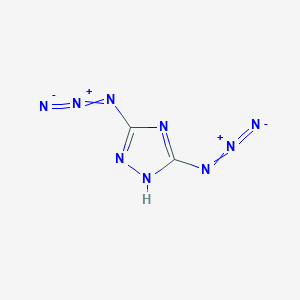
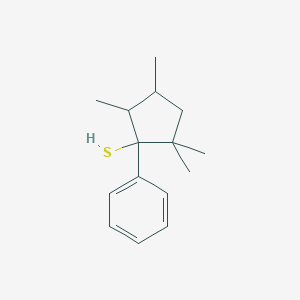
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
